3-Methoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone
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Overview
Description
3-Methoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone: is an organic compound with the molecular formula C16H17N3OS and a molecular weight of 299.397 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone typically involves the condensation reaction between 3-methoxybenzaldehyde and 3-methylphenylthiosemicarbazide . The reaction is usually carried out in an ethanol solution under reflux conditions for several hours .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiosemicarbazone moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced thiosemicarbazone derivatives.
Substitution: Alkylated thiosemicarbazone derivatives.
Scientific Research Applications
Chemistry: 3-Methoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone is used as a ligand in coordination chemistry to form metal complexes, which are studied for their catalytic properties .
Biology: This compound exhibits antimicrobial and antiviral activities, making it a candidate for the development of new therapeutic agents .
Medicine: Research has shown that thiosemicarbazone derivatives, including this compound, have potential anticancer properties. They can inhibit the growth of cancer cells by interfering with cellular processes .
Industry: In the material science industry, this compound is explored for its potential use in the development of new materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of 3-Methoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone involves its interaction with metal ions, forming stable complexes. These complexes can interfere with various biological pathways, such as enzyme inhibition and DNA synthesis . The compound’s ability to chelate metal ions is crucial for its biological activity.
Comparison with Similar Compounds
- 3-Methoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone
- 3-Methoxybenzaldehyde N-phenylthiosemicarbazone
- 3-Methoxybenzaldehyde thiosemicarbazone
Comparison: Compared to its analogs, 3-Methoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone exhibits unique properties due to the presence of the 3-methylphenyl group. This group can influence the compound’s solubility, stability, and biological activity. For instance, the methyl group can enhance lipophilicity, potentially improving cell membrane permeability and bioavailability .
Properties
CAS No. |
767335-36-4 |
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Molecular Formula |
C16H17N3OS |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
1-[(E)-(3-methoxyphenyl)methylideneamino]-3-(3-methylphenyl)thiourea |
InChI |
InChI=1S/C16H17N3OS/c1-12-5-3-7-14(9-12)18-16(21)19-17-11-13-6-4-8-15(10-13)20-2/h3-11H,1-2H3,(H2,18,19,21)/b17-11+ |
InChI Key |
LYLWXHDRPFKDOH-GZTJUZNOSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=S)N/N=C/C2=CC(=CC=C2)OC |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NN=CC2=CC(=CC=C2)OC |
Origin of Product |
United States |
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